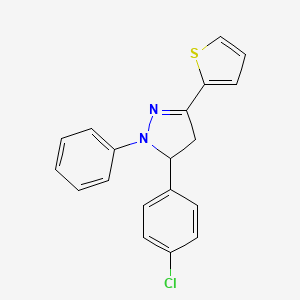
(3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone is a synthetic organic compound with a molecular formula of C16H12BrNO3 This compound features a benzofuran ring substituted with an amino group at the 3-position and a methoxy group at the 7-position, along with a bromophenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Substituents: The amino group at the 3-position and the methoxy group at the 7-position can be introduced through nucleophilic substitution reactions.
Attachment of the Bromophenyl Group: The final step involves the attachment of the bromophenyl group to the methanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the methanone moiety can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. Benzofuran derivatives have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities . The presence of the amino and methoxy groups may enhance the compound’s bioactivity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of high-performance materials.
Mechanism of Action
The mechanism of action of (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The presence of the amino and methoxy groups may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-7-methoxy-1-benzofuran-2-YL)(phenyl)methanone: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
(3-Amino-7-methoxy-1-benzofuran-2-YL)(4-chlorophenyl)methanone: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom in (3-Amino-7-methoxy-1-benzofuran-2-YL)(4-bromophenyl)methanone imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interactions with molecular targets and its overall stability.
Properties
CAS No. |
269075-51-6 |
|---|---|
Molecular Formula |
C16H12BrNO3 |
Molecular Weight |
346.17 g/mol |
IUPAC Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C16H12BrNO3/c1-20-12-4-2-3-11-13(18)16(21-15(11)12)14(19)9-5-7-10(17)8-6-9/h2-8H,18H2,1H3 |
InChI Key |
XQCPZEFOVPVXSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)


![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)









